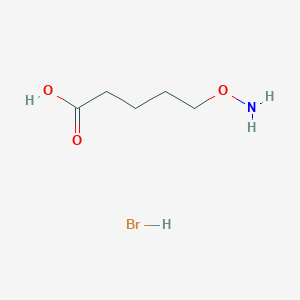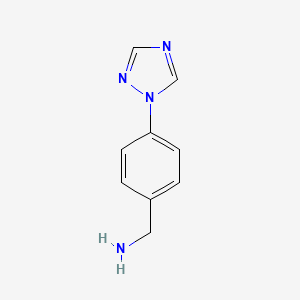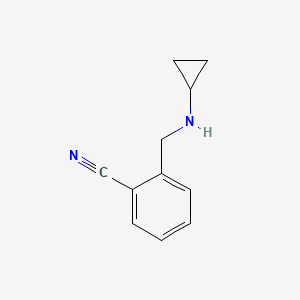![molecular formula C9H20N2O2 B1612762 1-[4-(2-Hydroxyethyl)piperazin-1-YL]propan-2-OL CAS No. 219137-91-4](/img/structure/B1612762.png)
1-[4-(2-Hydroxyethyl)piperazin-1-YL]propan-2-OL
Vue d'ensemble
Description
“1-[4-(2-Hydroxyethyl)piperazin-1-YL]propan-2-OL” is a compound with the molecular formula C44H52F6N6O4S2 . It is a component of several compounds, including (+/-)-10-(oxiran-2-ylmethyl)-2-(trifluoromethyl)-10H-phenothiazine and N-(2-Hydroxyethyl)piperazine . It is used in the production of corrosion inhibitors, pharmaceuticals, surfactants, and synthetic fibers .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-[4-(2-Hydroxyethyl)piperazin-1-YL]propan-2-OL”, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular weight of “1-[4-(2-Hydroxyethyl)piperazin-1-YL]propan-2-OL” is 907.0 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 18 . The compound has a rotatable bond count of 10 . The exact mass and monoisotopic mass of the compound are both 906.33956548 g/mol .Chemical Reactions Analysis
The compound has been studied for its potential in the treatment of diseases. For example, a number of uracil amides cleave poly (ADP-ribose) polymerase and therefore novel thiouracil amide compounds were synthesized and screened for the loss of cell viability in a human-estrogen-receptor-positive breast cancer cell line .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 152 Ų . It has a heavy atom count of 62 . The compound has a formal charge of 0 . The complexity of the compound is 1070 .Applications De Recherche Scientifique
Use in the Manufacture of Various Products
- Application Summary : “1-[4-(2-Hydroxyethyl)piperazin-1-YL]propan-2-OL” is used as an intermediate in the manufacture of various products . These include polyurethane catalysts, corrosion inhibitors, surfactants, and synthetic fibers .
Use in Pharmaceutical Compounds
Safety And Hazards
Propriétés
IUPAC Name |
1-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-9(13)8-11-4-2-10(3-5-11)6-7-12/h9,12-13H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZLOOBMQDXOIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00602104 | |
| Record name | 1-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Hydroxyethyl)piperazin-1-YL]propan-2-OL | |
CAS RN |
219137-91-4 | |
| Record name | 1-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



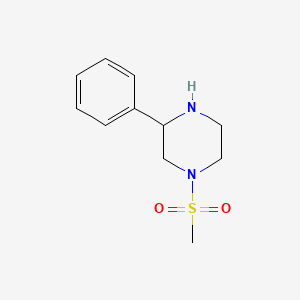
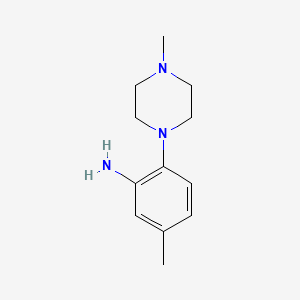
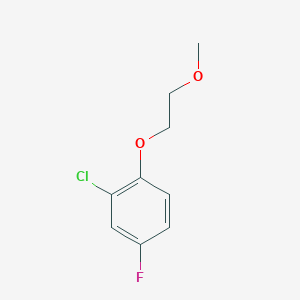
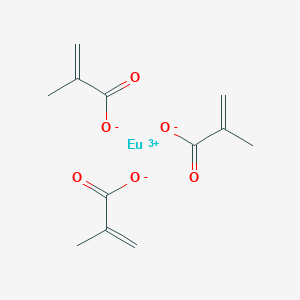
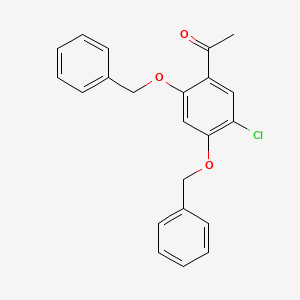
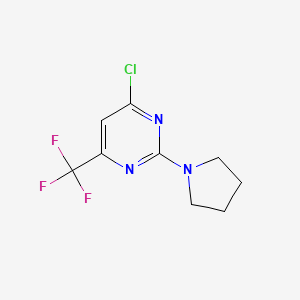
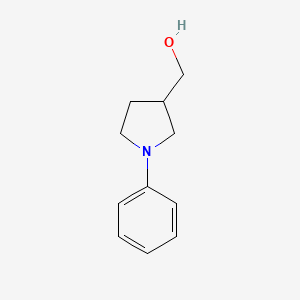
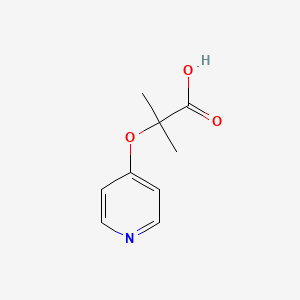
![4-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1612689.png)
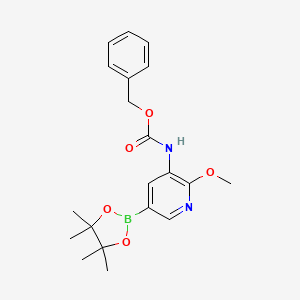
![2-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B1612693.png)
